Susceptibility Advantage of Fosfomycin over Trimethoprim-Sulfamethoxazole in Multidrug-Resistant Uropathogens
In a study of 91 multidrug-resistant (MDR) Gram-negative urine isolates from hospitalized patients, fosfomycin demonstrated a 94.5% susceptibility rate. This was significantly higher than the susceptibility rates observed for sulfamethoxazole-trimethoprim (40%) and ciprofloxacin (30%), establishing its quantitative advantage as an oral option for MDR pathogens [1].
| Evidence Dimension | In vitro susceptibility rate (%) against MDR Gram-negative urine isolates |
|---|---|
| Target Compound Data | Fosfomycin: 94.5% |
| Comparator Or Baseline | Nitrofurantoin: 85.6%; Sulfamethoxazole-Trimethoprim: 40%; Ciprofloxacin: 30% |
| Quantified Difference | Fosfomycin's susceptibility rate was 54.5 percentage points higher than sulfamethoxazole-trimethoprim and 64.5 points higher than ciprofloxacin. |
| Conditions | Agar dilution and broth microdilution assays against 91 non-duplicate MDR Gram-negative urine isolates (Enterobacteriaceae and P. aeruginosa) from hospitalized/ED patients. |
Why This Matters
This data directly quantifies the superior empirical coverage provided by fosfomycin against difficult-to-treat MDR urinary pathogens, making it a higher-probability selection for empiric therapy in high-resistance settings.
- [1] Hirsch EB, et al. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics. Antimicrob Agents Chemother. 2016 May 23;60(6):3138-40. doi:10.1128/AAC.02961-15. View Source
